![molecular formula C9H13BO4 B13975490 [4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
[4-(Methoxymethoxymethyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methoxymethoxymethyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a methoxymethoxymethyl group and a boronic acid functional group, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethoxymethyl)phenyl]boronic acid typically involves the following steps:
Starting Material: The process begins with the selection of an appropriate phenyl precursor, such as 4-bromomethylphenyl.
Methoxymethoxymethylation: The phenyl precursor undergoes a methoxymethoxymethylation reaction to introduce the methoxymethoxymethyl group. This step often involves the use of methoxymethyl chloride and a base such as sodium hydride.
Borylation: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: [4-(Methoxymethoxymethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: The methoxymethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Catalysis: Employed in catalytic processes to facilitate various chemical transformations.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and electronic materials.
Agriculture: Used in the synthesis of agrochemicals and plant protection agents.
Mécanisme D'action
The mechanism of action of [4-(Methoxymethoxymethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boronic acid group to the target molecule, enabling the formation of new carbon-carbon bonds. The methoxymethoxymethyl group can also participate in reactions, providing additional functionalization options.
Comparaison Avec Des Composés Similaires
- [4-Methoxyphenyl]boronic acid
- [4-Methoxycarbonylphenyl]boronic acid
- [4-Fluorophenyl]boronic acid
- [4-Hydroxyphenyl]boronic acid
Uniqueness:
- Functional Group Diversity: The presence of both the methoxymethoxymethyl group and the boronic acid group provides unique reactivity and versatility in chemical synthesis.
- Reactivity: The compound’s ability to undergo various reactions, including coupling, oxidation, and substitution, makes it a valuable reagent in multiple applications.
- Applications: Its use in diverse fields such as organic synthesis, drug development, and material science highlights its broad utility.
Propriétés
Formule moléculaire |
C9H13BO4 |
|---|---|
Poids moléculaire |
196.01 g/mol |
Nom IUPAC |
[4-(methoxymethoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-13-7-14-6-8-2-4-9(5-3-8)10(11)12/h2-5,11-12H,6-7H2,1H3 |
Clé InChI |
UJWCMHFQGCCNEQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)COCOC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


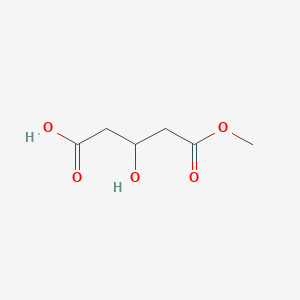
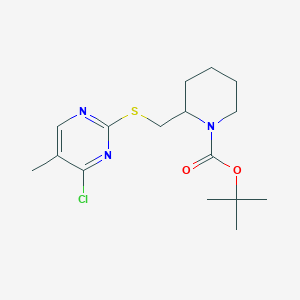
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
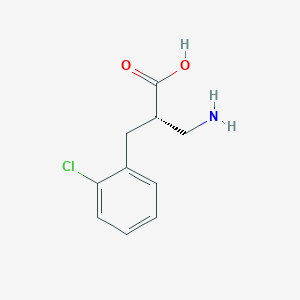
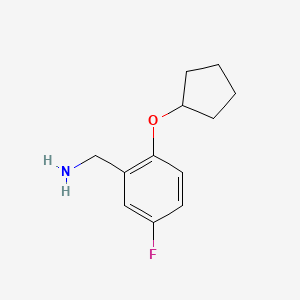
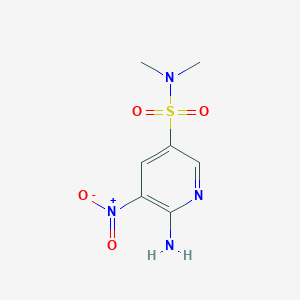
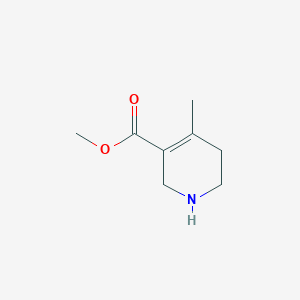
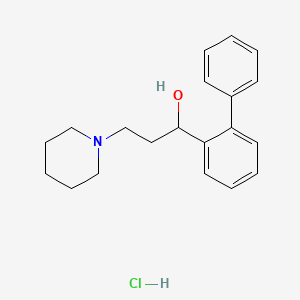
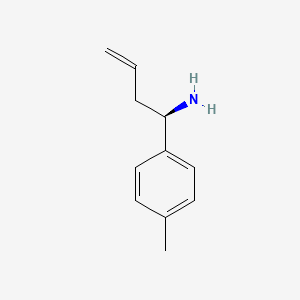
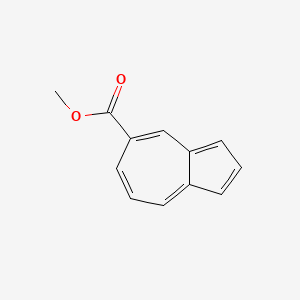
![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)



